

Reproducibility of experiments using (4-Bromothiophen-2-yl)methylamine

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Compound of Interest

Compound Name: [(4-Bromothiophen-2-yl)methyl](3-methylbutyl)amine

CAS No.: 1007579-07-8

Cat. No.: B1414966

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Reproducibility Guide: (4-Bromothiophen-2-yl)methylamine[1]

Executive Summary

(4-Bromothiophen-2-yl)methylamine (often supplied as the hydrochloride salt, CAS 479090-38-5 for the free base analog) is a critical "beta-functionalized" thiophene building block.[1] Unlike its more common isomer, (5-bromothiophen-2-yl)methylamine, the 4-bromo variant offers a unique vector for extending molecular geometry into the "meta" position relative to the sulfur atom.

However, reproducibility with this scaffold is frequently compromised by two factors:

- **Oxidative Instability:** The electron-rich thiophene ring, coupled with a primary amine, makes the free base prone to rapid oxidative polymerization (blackening) upon air exposure.

- **Reactivity Mismatch:** The C4-Br bond (beta-position) is significantly less reactive toward oxidative addition than the C5-Br bond (alpha-position), often leading to failed Suzuki/Buchwald couplings when researchers apply standard protocols intended for alpha-bromothiophenes.[1]

This guide provides validated protocols to overcome these hurdles, comparing its performance directly against its structural isomers and phenyl analogs.[1]

Chemical Profile & Stability (The "Trustworthiness" Pillar)

The first step to reproducible results is ensuring the integrity of the starting material.

Feature	(4-Bromothiophen-2-yl)methylamine	(5-Bromothiophen-2-yl)methylamine	4-Bromobenzylamine
Storage Form	HCl Salt (Required)	HCl Salt (Recommended)	Free Base or Salt
Air Stability (Free Base)	Poor (< 2 hours)	Moderate (< 24 hours)	Good (Weeks)
pKa (Conjugate Acid)	~8.9 (Est.)	~8.7 (Est.)	~9.3
Electronic Character	Electron-rich (Thiophene)	Electron-rich (Thiophene)	Neutral (Benzene)

Critical Handling Protocol:

- Never store as a free base. Always convert to the Hydrochloride (HCl) or Oxalate salt immediately after synthesis or purification.
- Free-basing: If a reaction requires the free amine, generate it in situ using a biphasic wash (DCM/sat. NaHCO₃) immediately prior to use. Do not concentrate the free base to dryness if possible; use it as a stock solution in degassed solvent.

Comparative Performance Analysis

A. Suzuki-Miyaura Cross-Coupling

The most common failure mode is applying "standard" conditions ($\text{Pd}(\text{PPh}_3)_4$, Na_2CO_3) to the 4-bromo isomer.[1]

- The Mechanism: The thiophene sulfur atom donates electron density into the ring. The C2 and C5 positions (alpha) are most electron-rich and reactive. The C3 and C4 positions (beta) are comparatively electron-deficient but sterically accessible. However, the C-Br bond strength at the beta position is higher, making oxidative addition the rate-limiting step.

Performance Data (Standard vs. Optimized Conditions):

Reaction Condition	4-Br Isomer Yield	5-Br Isomer Yield	Insight
$\text{Pd}(\text{PPh}_3)_4$ / Na_2CO_3 / 80°C	15-25% (Poor)	85-95% (Excellent)	The "Standard" protocol fails for the 4-Br isomer due to sluggish oxidative addition.[1]
$\text{Pd}(\text{dppf})\text{Cl}_2$ / K_3PO_4 / 90°C	60-70% (Moderate)	>95%	Bidentate ligands improve stability at the higher temps required for activation.
XPhos-Pd-G2 / K_3PO_4 / 60°C	88-92% (Optimal)	>95%	Reproducibility Key: Use electron-rich, bulky phosphine ligands (Buchwald type) to facilitate oxidative addition at C4.[1]

B. Amide Coupling (Amine Reactivity)

When using the amine moiety for coupling:

- 4-Br Effect: The bromine at C4 exerts a weak inductive withdrawing effect (-I), slightly lowering the nucleophilicity of the methylamine nitrogen compared to unsubstituted thiophene-2-methylamine.
- Result: Reaction times for amide coupling (e.g., with HATU) should be extended by 2-4 hours compared to phenyl analogs.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 4-Br Thiophenes

Use this protocol to avoid the low yields associated with Pd(PPh₃)₄.

- Reagents:
 - Substrate: (4-Bromothiophen-2-yl)methylamine (N-Boc protected recommended to prevent catalyst poisoning).[1]
 - Catalyst: XPhos Pd G2 (2-5 mol%).[1]
 - Base: K₃PO₄ (3.0 equiv).[1]
 - Solvent: 1,4-Dioxane : Water (4:1 ratio), rigorously degassed.[1]
- Procedure:
 - Charge a reaction vial with the N-Boc substrate (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Catalyst.
 - Seal and purge with Argon for 5 minutes.
 - Inject degassed solvent.
 - Heat to 80°C for 12 hours. (Note: 5-Br isomers typically react at 60°C in 4 hours).
 - Validation: Monitor by LCMS. Expect conversion >90%. If stalled, add fresh catalyst (1 mol%) and heat for 4 additional hours.

Protocol B: In-Situ Free Basing for Amide Coupling

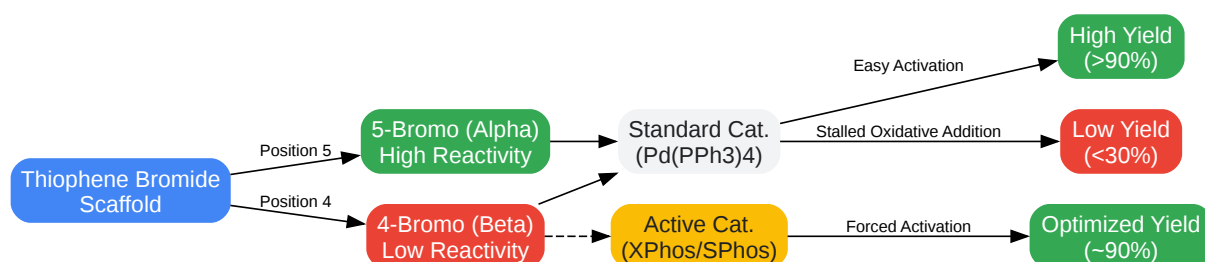
Use this when starting from the stable HCl salt.

- Suspend (4-Bromothiophen-2-yl)methylamine HCl (1.0 mmol) in DCM (5 mL).
- Add DIPEA (3.0 mmol) slowly at 0°C. Stir for 10 mins.
- Add the Carboxylic Acid (1.0 mmol) and Coupling Agent (e.g., HATU, 1.1 mmol).
- Crucial Step: Purge the headspace with Nitrogen immediately.^[1] The free amine generated in situ is sensitive to air oxidation before it couples.

Visualization of Logic & Workflows

Diagram 1: Reactivity Landscape (Thiophene Regioisomers)

This diagram illustrates the activation energy hierarchy, explaining why the 4-Br isomer requires specialized catalysts.

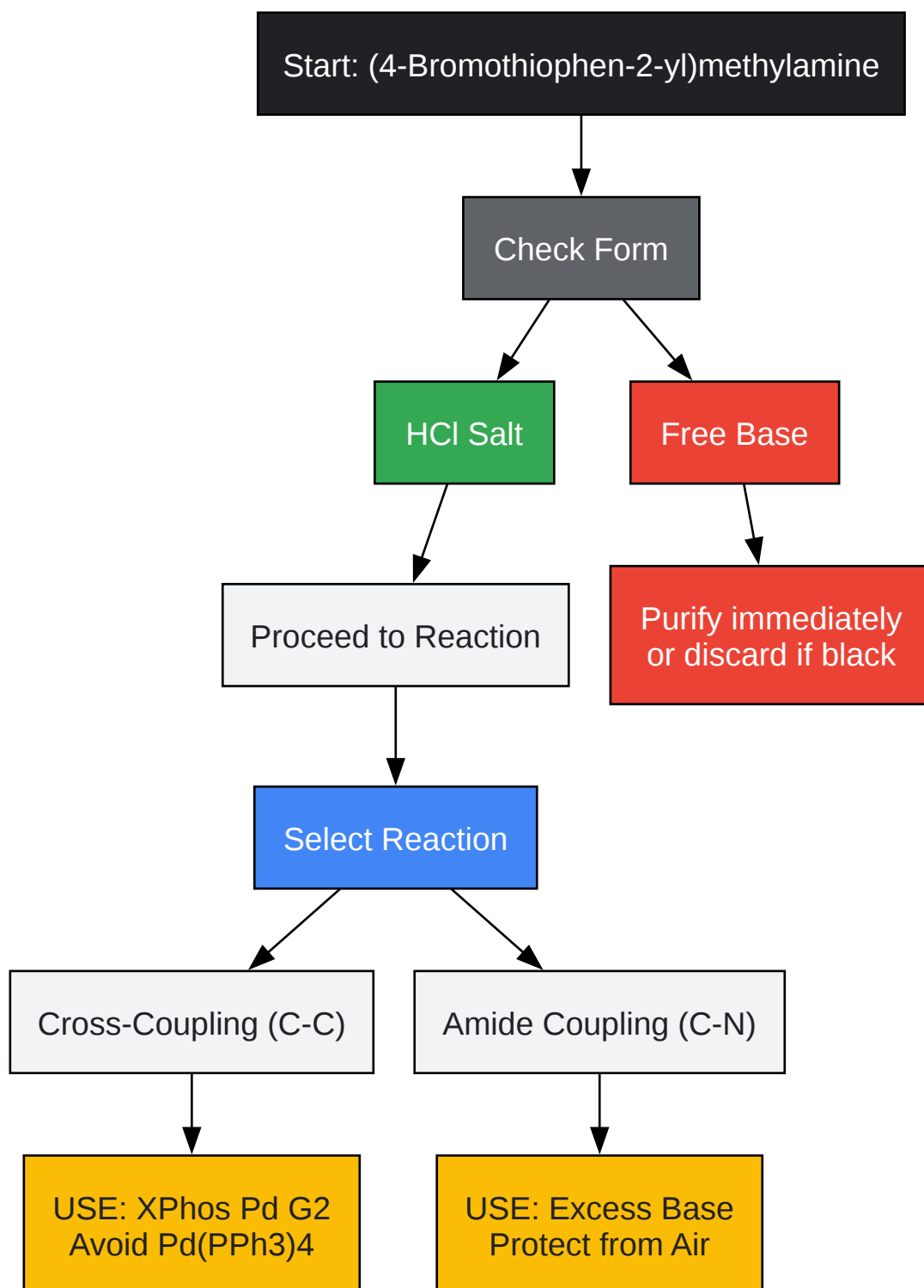


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Caption: Comparative reactivity of Alpha vs. Beta bromothiophenes. The 4-Br (Beta) position requires electron-rich ligands (XPhos) to overcome the higher activation barrier.

Diagram 2: Reproducibility Decision Tree

Follow this workflow to select the correct protocol based on your specific derivative.



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Caption: Decision matrix for handling and reacting (4-Bromothiophen-2-yl)methylamine to ensure reproducibility.

References

- Thiophene Reactivity & Regioselectivity
 - Title: Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
 - Source: MDPI (Molecules 2021).
 - URL: [\[Link\]](#)^[1]^[2]^[3]
- Suzuki Coupling of Beta-Bromothiophenes
 - Title: Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction.
 - Source: Chemistry Central Journal (2018).^[1]
 - URL: [\[Link\]](#)
 - Note: Demonstrates the feasibility of beta-position coupling (3-Br analogous to 4-Br) using optimized conditions.
- General Thiophene Handling
 - Title: Stability of Thiophene-Containing Compounds (Technical Support).
 - Source: BenchChem.^[4]^[5]^[6]
- Compound Data
 - Title: (4-Bromothiophen-2-yl)methanamine (PubChem CID 42282037).^[1]
 - Source: PubChem.^[1]
 - URL: [\[Link\]](#)^[1]

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